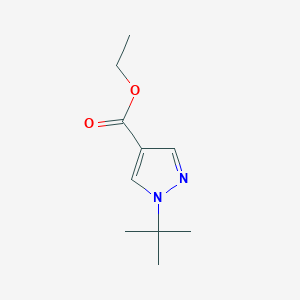

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-11-12(7-8)10(2,3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBTTCDGUWPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617944 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139308-53-5 | |

| Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate CAS number

An In-Depth Technical Guide to Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Abstract

This compound is a heterocyclic organic compound featuring a pyrazole core, a scaffold of significant interest in medicinal and materials science. The strategic placement of a tert-butyl group at the N1 position and an ethyl carboxylate at the C4 position imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical characterization methods, its applications in research and development, and essential safety and handling guidelines. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science.

Core Physicochemical and Structural Properties

This compound is defined by its unique arrangement of functional groups, which dictates its reactivity and potential applications. The bulky tert-butyl group provides steric hindrance and increases lipophilicity, which can be advantageous in tuning the pharmacokinetic properties of derivative compounds.

| Property | Value | Source |

| CAS Number | 139308-53-5 | [1] |

| Molecular Formula | C10H16N2O2 | [1][2] |

| Molecular Weight | 196.25 g/mol | [1][2] |

| IUPAC Name | This compound | |

| PubChem CID | 21780624 | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. One common and effective method for constructing the 1,4-disubstituted pyrazole ring system involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

General Synthetic Workflow

The synthesis of this compound can be achieved via the reaction of tert-butylhydrazine with an ethyl 2-formyl-3-oxopropanoate equivalent, followed by cyclization and dehydration.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for laboratory-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) and absolute ethanol as the solvent.

-

Addition of Hydrazine: While stirring, slowly add tert-butylhydrazine hydrochloride (1.1 eq) to the solution. The hydrochloride salt is often used for its stability.

-

Base Addition: Add a mild base such as sodium bicarbonate or triethylamine (1.5 eq) to neutralize the hydrochloride and facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.[4]

-

Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 0.5 N HCl) to remove any unreacted hydrazine, followed by a saturated sodium bicarbonate solution, and finally with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.[4]

Causality and Experimental Choices

-

Use of Hydrazine Salt: Tert-butylhydrazine hydrochloride is often preferred over the free base due to its improved stability and ease of handling.

-

Role of the Base: The addition of a base is critical to deprotonate the hydrazine salt, generating the nucleophilic free hydrazine required for the initial condensation reaction.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the stable aromatic pyrazole ring.

Spectroscopic and Analytical Data

Structural confirmation of this compound relies on standard analytical techniques. The expected spectral data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Singlet (~1.6 ppm, 9H) corresponding to the tert-butyl protons.- Triplet (~1.4 ppm, 3H) and Quartet (~4.3 ppm, 2H) for the ethyl ester group.- Two distinct singlets in the aromatic region (~7.9-8.2 ppm, 2H) for the two protons on the pyrazole ring. |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~163 ppm).- Aromatic carbons of the pyrazole ring (~115-140 ppm).- Quaternary carbon of the tert-butyl group (~60 ppm) and its methyl carbons (~29 ppm).- Methylene (~61 ppm) and methyl (~14 ppm) carbons of the ethyl ester. |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z = 197.128.[5] |

| FT-IR | - Strong C=O stretch from the ester group (~1710-1730 cm⁻¹).- C-N and C=C stretching vibrations from the pyrazole ring. |

Applications in Research and Drug Development

The pyrazole moiety is a privileged scaffold in medicinal chemistry and agrochemistry due to its metabolic stability and ability to act as a versatile pharmacophore.[3][6]

Role as a Synthetic Intermediate

This compound serves as a key building block for creating more elaborate molecules. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.

Areas of Application

Caption: Key application areas derived from the pyrazole core structure.

-

Pharmaceutical Development: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[6] The N-tert-butyl group can enhance the compound's metabolic stability and modulate its binding to biological targets. This intermediate is valuable for synthesizing libraries of compounds for screening in drug discovery programs.[7]

-

Agrochemicals: The pyrazole scaffold is present in numerous commercial herbicides, fungicides, and insecticides.[7] This compound provides a starting point for developing new crop protection agents.

-

Material Science: The compound can be incorporated into polymers and coatings to enhance material properties such as thermal stability and durability.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally related pyrazole carboxylates.[8][9]

Hazard Identification

Recommended Precautions

-

P280: Wear protective gloves, eye protection, and face protection.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage

-

Handling: Handle in a well-ventilated place, such as a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[12]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its structured synthesis, combined with the significant potential of the pyrazole core in applied chemistry, makes it a compound of high interest for researchers. The strategic N-tert-butyl substitution provides a key element for tuning molecular properties, paving the way for the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. Adherence to rigorous safety protocols is essential for its handling and application in research and development.

References

-

Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228. [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

American Elements. (n.d.). 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

-

PubMed. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-tert-butyl-5-ethyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Springer. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. americanelements.com [americanelements.com]

- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - 1-tert-butyl-5-ethyl-1h-pyrazole-4-carboxylic acid (C10H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocycle

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its tert-butyl group and ethyl carboxylate moiety on the pyrazole ring imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for researchers aiming to utilize this molecule in drug design, as a synthetic intermediate, or in the development of novel materials. This guide provides a comprehensive overview of the known physicochemical properties of this compound and details the standardized experimental protocols for their determination, ensuring scientific rigor and reproducibility.

Core Physicochemical Data

A summary of the available and predicted physicochemical data for this compound and a constitutional isomer is presented below. It is critical to note the distinction between the two isomers, as the position of the tert-butyl group will influence the molecule's properties.

| Property | Value | Source/Method | Notes |

| IUPAC Name | This compound | - | - |

| CAS Number | 139308-53-5 | LabSolutions[1] | For the 1-tert-butyl isomer |

| Molecular Formula | C₁₀H₁₆N₂O₂ | LabSolutions[1] | - |

| Molecular Weight | 196.25 g/mol | LabSolutions[1] | - |

| Boiling Point | 332.6 ± 30.0 °C | Predicted | For the constitutional isomer: Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 1006441-32-2) |

| Melting Point | Data not available | - | Experimental determination is recommended. |

| Aqueous Solubility | Data not available | - | Experimental determination is recommended. |

| logP (Octanol/Water) | Data not available | - | Experimental determination is recommended. |

| pKa | 12.50 ± 0.50 | Predicted | For the constitutional isomer: Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 1006441-32-2). This likely corresponds to the protonation of a pyrazole nitrogen. |

Safety and Handling: This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound. The rationale behind each protocol is explained to provide a deeper understanding of the experimental choices.

Melting Point Determination via the Capillary Method

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range. The capillary method is a simple, widely used, and reliable technique for this determination[2][3][4].

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently[2].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is reported as the melting point.

Sources

A Comprehensive Spectroscopic Analysis of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides an in-depth spectroscopic characterization of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in drug discovery, known for a wide spectrum of biological activities.[1] A precise understanding of their structure and electronic properties is paramount for rational drug design and development. This document outlines the detailed analysis of the title compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We provide not only the spectral data but also a thorough interpretation grounded in established physicochemical principles, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

This compound is a substituted pyrazole featuring three key components that dictate its spectroscopic signature:

-

A 1,4-disubstituted Pyrazole Ring: An aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The electronic environment of this ring is a primary determinant of the chemical shifts of its constituent atoms.[2]

-

An N-tert-butyl Group: A bulky, sterically hindering group attached to the N1 position of the pyrazole ring. Its symmetric nature results in a simple but highly characteristic NMR signal and predictable fragmentation in mass spectrometry.[3][4]

-

An Ethyl Carboxylate Group: An ester functional group at the C4 position, which significantly influences the electronic density of the pyrazole ring and provides distinct signals in both NMR and IR spectra.[5][6]

The interplay of these groups results in a unique and identifiable spectroscopic profile.

Figure 1: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For heterocyclic systems, advanced NMR techniques are often employed to resolve complex spin systems and assign resonances unambiguously.[8]

Experimental Protocol: NMR

-

Sample Preparation: Weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.

-

¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of approximately 15 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 200-250 ppm and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[7]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals to determine proton ratios.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The predicted spectrum is characterized by four distinct sets of signals, with no complex spin-spin coupling between the separate functional groups, leading to a clean, easily interpretable result.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~8.05 | Singlet (s) | 1H | H-5 (Pyrazole) | The pyrazole ring protons are in the aromatic region. This proton is adjacent to the electron-withdrawing N1 atom and the C4-ester group, causing a significant downfield shift.[2] |

| ~7.95 | Singlet (s) | 1H | H-3 (Pyrazole) | Similar to H-5, this proton is deshielded by the aromatic ring current and the adjacent nitrogen atoms. Its chemical shift is distinct from H-5 due to the different neighboring atoms.[2] |

| ~4.30 | Quartet (q) | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.60 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent due to free rotation. With no adjacent protons, they appear as a large, sharp singlet. This signal is a hallmark of the N-tert-butyl moiety.[9] |

| ~1.35 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to the symmetry of the substituents and the distinct electronic environments, all eight unique carbon atoms can be resolved.

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~163.0 | C =O (Ester) | The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen. |

| ~142.0 | C -5 (Pyrazole) | Aromatic carbons in heterocycles appear in this region. This carbon is adjacent to the N1-tert-butyl group.[8] |

| ~138.0 | C -3 (Pyrazole) | This pyrazole carbon is adjacent to two nitrogen atoms, influencing its electronic environment and chemical shift.[8] |

| ~110.0 | C -4 (Pyrazole) | This carbon is attached to the ester group and is generally shifted upfield relative to the other pyrazole carbons in similar systems. |

| ~61.0 | -OCH₂ CH₃ | The methylene carbon is deshielded by the adjacent electronegative oxygen atom. |

| ~60.0 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. Its chemical shift is characteristic of a sp³ carbon bonded to nitrogen and three other carbons. |

| ~29.5 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense peak in the aliphatic region. |

| ~14.5 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group, found in the typical upfield region for aliphatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure arm. This method requires minimal sample preparation.[7]

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

IR Spectral Data and Interpretation

The IR spectrum is dominated by strong absorptions from the ester group, which serve as excellent diagnostic markers.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Causality and Insights |

| 2980-2900 | Medium-Strong | C-H Stretch | Aliphatic (tert-butyl, ethyl) | These absorptions correspond to the stretching of sp³ C-H bonds. |

| ~1725 | Very Strong, Sharp | C=O Stretch | Ester | This is the most prominent peak in the spectrum. The position is characteristic of a saturated ester carbonyl group.[5][10] Conjugation with the pyrazole ring may slightly lower this frequency compared to a simple alkyl ester. |

| 1550-1450 | Medium | C=N, C=C Stretch | Pyrazole Ring | These absorptions arise from the stretching vibrations within the aromatic pyrazole ring. |

| 1300-1200 | Strong | C-C-O Stretch (asymmetric) | Ester | Esters characteristically show two strong C-O stretching bands. This band is due to the asymmetric stretch involving the C-O bond adjacent to the carbonyl.[6] |

| 1150-1050 | Strong | O-C-C Stretch (symmetric) | Ester | This band corresponds to the symmetric C-O stretching vibration of the ester group. The presence of these two strong bands alongside the C=O stretch is definitive for an ester.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns upon ionization.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled GC or LC system.

-

Ionization: Utilize Electron Impact (EI) ionization at 70 eV to induce fragmentation and generate a characteristic mass spectrum.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range (e.g., m/z 40-500) to detect the molecular ion and all relevant fragment ions.

Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₁₂H₂₀N₂O₂) is 224.30 g/mol . The EI mass spectrum is expected to show a clear molecular ion peak and be dominated by fragmentation pathways involving the stable tert-butyl group.

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Formula | Interpretation |

| 224 | [M]⁺˙ | [C₁₂H₂₀N₂O₂]⁺˙ | Molecular Ion: The peak corresponding to the intact molecule after losing one electron. |

| 209 | [M - CH₃]⁺ | [C₁₁H₁₇N₂O₂]⁺ | Base Peak (Predicted): Loss of a methyl radical from the tert-butyl group. This fragmentation is highly favorable as it results in a stable tertiary carbocation. This is a characteristic fragmentation for tert-butyl arenes.[4] |

| 179 | [M - C₃H₇]⁺ | [C₉H₁₃N₂O₂]⁺ | Loss of a propyl radical, likely through rearrangement. |

| 167 | [M - C₄H₉]⁺ | [C₈H₁₁N₂O₂]⁺ | Loss of the entire tert-butyl radical. |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | tert-Butyl Cation: A very common and intense peak in the mass spectra of compounds containing a tert-butyl group. Its presence is a strong indicator of this moiety.[11][12] |

Key Fragmentation Pathway

The primary fragmentation pathway involves the stabilization of charge by the tert-butyl group.

Figure 2: Major fragmentation pathway of the title compound in EI-MS.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra provide a complete and unambiguous map of the proton and carbon frameworks. The IR spectrum confirms the presence of the key ester functional group with its characteristic strong C=O and C-O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable tert-butyl cation and the loss of a methyl radical. These datasets, protocols, and interpretations provide a reliable and comprehensive reference for scientists engaged in the synthesis, quality control, and application of this important class of heterocyclic compounds.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Fun, H. K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate.

- ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

- Visnav. (n.d.).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- ESA-IPB. (n.d.).

- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.

- Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.

- ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....

- University of California, Davis. (n.d.).

Sources

- 1. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. arkat-usa.org [arkat-usa.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 12. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Solubility of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes foundational principles of solubility, outlines a robust experimental protocol for its determination, and explores modern predictive methods. The content herein is designed to equip researchers with the necessary theoretical and practical knowledge to effectively work with this compound and its analogs in various organic solvent systems. This guide adheres to the principles of scientific integrity, providing a self-validating framework for solubility assessment grounded in established chemical principles.

Introduction: Understanding the Molecule

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold that is a common feature in many pharmaceutically active compounds due to its unique physicochemical properties and ability to engage in various biological interactions. The N-tert-butyl group introduces significant steric bulk and lipophilicity, while the ethyl carboxylate moiety at the 4-position provides a site for hydrogen bonding and influences the molecule's polarity. A comprehensive understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to formulation and biological screening.

Key Molecular Features Influencing Solubility:

-

Pyrazole Core: Aromatic and capable of weak hydrogen bonding.

-

N-tert-butyl Group: A bulky, nonpolar group that increases lipophilicity and can hinder intermolecular interactions.

-

Ethyl Carboxylate Group: An ester functional group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given organic solvent will be determined by the interplay of its lipophilic (tert-butyl) and polar (ethyl carboxylate and pyrazole ring) characteristics with the properties of the solvent.

Solvent Polarity Spectrum and Predicted Solubility:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The ethyl carboxylate group of the target compound can accept hydrogen bonds, suggesting moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments but lack acidic protons. Acetone and ethyl acetate are expected to be effective solvents due to their ability to engage in dipole-dipole interactions and solvate the ester group. A related compound, Ethyl pyrazole-4-carboxylate, is known to be miscible with acetone[1][2][3].

-

Nonpolar Solvents (e.g., Hexanes, Toluene): The large, nonpolar tert-butyl group suggests that the compound will have some affinity for nonpolar solvents. However, the polar ester and pyrazole core may limit high solubility in very nonpolar solvents like hexanes. Toluene, with its aromatic character, may offer better solubility through π-π stacking interactions with the pyrazole ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are often good solvents for a wide range of organic compounds. Dichloromethane is expected to be a suitable solvent for this compound.

Illustrative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The ethyl carboxylate can act as a hydrogen bond acceptor, and the overall polarity is compatible with short-chain alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate | Very Soluble | Strong dipole-dipole interactions with the ester and pyrazole moieties are expected to lead to good solvation. A similar compound is miscible with acetone[1][2][3]. |

| Nonpolar Aromatic | Toluene | Soluble | The aromatic nature of toluene can interact favorably with the pyrazole ring, and its nonpolar character is compatible with the tert-butyl group. |

| Nonpolar Aliphatic | n-Hexane | Sparingly Soluble | The high lipophilicity of the tert-butyl group may be overcome by the polar functional groups, leading to limited solubility. |

| Chlorinated | Dichloromethane | Very Soluble | Its intermediate polarity and ability to dissolve a wide range of organic compounds make it a likely effective solvent. |

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method. This method is considered a gold standard for determining the equilibrium solubility of a compound.

Experimental Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

To each vial, add a known volume of the desired organic solvent (e.g., 1.0 mL).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). The solution should be in constant contact with the solid phase.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Modern Approaches: Predictive Solubility Models

In recent years, machine learning and computational chemistry have emerged as powerful tools for predicting the solubility of organic compounds, reducing the need for extensive experimental work in the early stages of research.[4][5][6] These models utilize the chemical structure of a solute and solvent to predict solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a molecule, encoded as numerical descriptors, with its physicochemical properties, including solubility.

-

Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict the chemical potential of a solute in a solvent and, from this, its solubility.

While these predictive tools are valuable for high-throughput screening and initial solvent selection, experimental verification remains essential for obtaining accurate solubility data for critical applications.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By combining theoretical principles with a practical, step-by-step experimental protocol and an awareness of modern predictive methods, researchers are well-equipped to approach the dissolution of this compound in a scientifically rigorous manner. The provided framework ensures that solubility assessments are both accurate and reproducible, facilitating the seamless progression of research and development endeavors involving this and related pyrazole derivatives.

References

-

A Unified ML Framework for Solubility Prediction Across Organic Solvents. RSC Publishing. Available at: [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Communications. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

Sources

- 1. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 2. Ethyl pyrazole-4-carboxylate | 37622-90-5 [chemicalbook.com]

- 3. Ethyl 1H-pyrazole-4-carboxylate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. d-nb.info [d-nb.info]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are endowed with versatile physicochemical properties that enable them to interact with a wide array of biological targets.[1] This versatility has led to the development of pyrazole-containing drugs with applications spanning anti-inflammatory, anticancer, antiviral, and antibacterial therapies.[2][3] Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is a synthetic pyrazole derivative, and while its specific biological activities are not extensively documented, its structural motifs suggest a high potential for bioactivity. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a roadmap for characterizing the therapeutic potential of this and similar novel pyrazole compounds.

The Pyrazole Scaffold: A Foundation of Therapeutic Diversity

The pyrazole ring is a highly versatile pharmacophore due to its unique electronic and structural characteristics. It can act as both a hydrogen bond donor and acceptor, allowing for diverse interactions with biological macromolecules.[4] The metabolic stability of the pyrazole nucleus is another key factor contributing to its success in drug discovery.[5]

The therapeutic landscape is rich with examples of successful pyrazole-based drugs:

-

Celecoxib: A selective COX-2 inhibitor for the treatment of inflammation and pain.[2]

-

Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2) used in the management of myelofibrosis and other myeloproliferative neoplasms.[1]

-

Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction.[3]

-

Lenacapavir: A novel HIV capsid inhibitor, showcasing the scaffold's utility in antiviral therapy.[3][5]

Given this precedent, any novel pyrazole compound, such as this compound, warrants a thorough investigation of its potential biological activities.

Postulated Mechanisms of Action and a Proposed Investigational Workflow

In the absence of specific data for this compound, we can formulate hypotheses based on the known activities of structurally related pyrazole derivatives. The general workflow to elucidate the mechanism of action would be a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Caption: A simplified workflow for a typical kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm target engagement in a cellular context. CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol:

-

Cell Treatment: Treat intact cells with the test compound or a vehicle control.

-

Heating: Heat the cell lysates or intact cells at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Concluding Remarks

This compound belongs to a class of compounds with a rich history of therapeutic success. [6]While its specific mechanism of action is yet to be determined, the methodologies outlined in this guide provide a robust framework for its investigation. A systematic approach, beginning with broad phenotypic screening and progressing to specific target validation, will be crucial in unlocking the therapeutic potential of this and other novel pyrazole derivatives. The versatility of the pyrazole scaffold suggests that such investigations are likely to yield valuable insights for the drug discovery and development community.

References

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). PubMed Central. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 25). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2022, November 2). PubMed Central. [Link]

-

Review: biologically active pyrazole derivatives. (2016, November 17). RSC Publishing. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 1). Future Science. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022, October 15). ScienceDirect. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC - NIH. (2010, August 11). PubMed Central. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010, August 11). PubMed. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Thieme Connect. [Link]

-

(PDF) Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010, August 1). ResearchGate. [Link]

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2. (n.d.). PubChem. [Link]

-

1-tert-butyl-5-ethyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchr.org [jchr.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

An In-depth Technical Guide to Elucidating the Biological Targets of Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate

Preamble: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to nature's efficiency and a cornerstone of synthetic medicinal chemistry.[1][2][3] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved therapeutics, treating a wide array of human diseases from cancer and inflammation to viral infections and cardiovascular disorders.[1][2][4] Marketed drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and a new generation of kinase inhibitors like Ruxolitinib underscore the profound impact of the pyrazole scaffold.[1][4] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to form high-affinity interactions with a diverse range of protein targets.[2]

This guide focuses on a specific, less-characterized derivative: Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate . While the broader class of pyrazole-containing molecules is well-documented, this particular compound presents a novel opportunity for discovery. Its distinct substitution pattern—a bulky tert-butyl group at the N1 position and an ethyl carboxylate at C4—suggests a unique conformational and electronic profile that may confer selectivity for novel biological targets. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this promising molecule. We will delve into the logical underpinnings of target identification strategies, from initial hypothesis generation to rigorous experimental validation, providing both the "why" and the "how" for each step of the process.

Part 1: Hypothesis Generation - Charting the Territory of Potential Targets

Given the novelty of this compound, our initial approach must be guided by the established pharmacology of structurally related pyrazole derivatives. This allows us to formulate a rational set of initial hypotheses, which will then be systematically tested.

Kinase Inhibition: A Primary Avenue of Investigation

The pyrazole core is a well-established pharmacophore in the design of kinase inhibitors.[1][5] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for achieving potent and selective inhibition.

Rationale: The planar pyrazole ring can mimic the adenine core of ATP, while the substituents at various positions can be tailored to exploit unique features of the kinase active site. The tert-butyl group on our molecule of interest may confer selectivity by interacting with specific hydrophobic pockets adjacent to the ATP-binding site.

Potential Kinase Target Families:

-

Tyrosine Kinases: Including EGFR, HER-2, and BCR-Abl, which are frequently targeted by pyrazole-containing anticancer drugs.[5]

-

Serine/Threonine Kinases: Such as Aurora kinases, which are involved in cell cycle regulation and are also known targets of pyrazole derivatives.[5]

-

Janus Kinases (JAKs): As exemplified by the approved drug Ruxolitinib.

Cyclooxygenase (COX) and Other Inflammatory Pathway Enzymes

The anti-inflammatory properties of many pyrazole compounds, most notably Celecoxib, are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][6]

Rationale: The structural features of our target molecule, while different from diaryl pyrazoles like Celecoxib, may still allow it to fit within the active site of COX enzymes or other key proteins in the inflammatory cascade, such as monoamine oxidase (MAO).[7]

Other Potential Target Classes

The broad biological activity of pyrazoles suggests that we should not limit our initial hypotheses.[7][8][9] Other potential target classes to consider include:

-

Phosphodiesterases (PDEs): Sildenafil is a prime example of a pyrazole-based PDE inhibitor.[4]

-

Nuclear Receptors: Some pyrazole derivatives have been shown to act as estrogen receptor (ER) ligands.[8]

-

G-Protein Coupled Receptors (GPCRs): A vast and diverse family of receptors that are common drug targets.

-

Ion Channels: Important targets for a variety of therapeutic areas.

The following diagram illustrates the initial hypothesis framework for target exploration.

Caption: Initial Target Hypothesis Framework.

Part 2: Experimental Workflow for Target Identification and Validation

A multi-pronged approach combining both unbiased and hypothesis-driven methods is essential for robust target identification.[10] This section outlines a logical, sequential workflow from broad, unbiased screening to specific, direct-binding validation.

Unbiased (Phenotypic) Screening and Target Deconvolution

The first step is to determine if the molecule has any biological effect in a cellular context. Cell-based phenotypic assays can reveal the compound's functional activity without a priori knowledge of its target.[10]

Workflow:

-

Broad Phenotypic Screening: Screen the compound against a diverse panel of cancer cell lines (e.g., NCI-60) or in disease-relevant primary cell models. Assess endpoints such as cell viability, proliferation, apoptosis, or changes in specific signaling pathways using high-content imaging or reporter assays.

-

Target Deconvolution: If a consistent phenotype is observed, the next challenge is to identify the molecular target responsible for this effect.[10] Two powerful, unbiased approaches are:

The following diagram outlines the affinity-based proteomics workflow.

Caption: Affinity-Based Target Identification Workflow.

Hypothesis-Driven (Target-Based) Screening

Concurrently with unbiased approaches, it is efficient to screen the compound against panels of purified proteins based on our initial hypotheses.

Recommended Screening Panels:

-

Kinase Panel: A broad kinase panel (e.g., >400 kinases) is commercially available and provides a rapid assessment of the compound's kinome selectivity profile.

-

Enzyme/Receptor Panels: Screen against purified COX-1/2, various PDEs, and other enzymes or receptors implicated in the pharmacology of pyrazoles.

Data Presentation: The results from these screens should be summarized in a clear, tabular format.

| Target Class | Specific Target | Activity (IC50/Ki) | Selectivity Notes |

| Kinases | Kinase X | 50 nM | >100-fold selective over other kinases in the panel |

| Kinase Y | 1.2 µM | - | |

| Enzymes | COX-2 | > 10 µM | No significant activity |

| PDE5 | 5 µM | Moderate activity |

Direct Target Engagement and Validation in a Cellular Context

Once putative targets are identified from either unbiased or hypothesis-driven screens, it is crucial to confirm that the compound directly engages the target protein in living cells.

Methodology: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to assess target engagement in a physiological setting. It is based on the principle that a protein's thermal stability increases upon ligand binding.

Protocol for CETSA:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis: Lyse the cells to release soluble proteins.

-

Separation: Separate aggregated (denatured) proteins from the soluble fraction by centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

-

Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

Part 3: Mechanistic Studies and Pathway Analysis

Identifying a direct binding partner is only the first step. The ultimate goal is to understand how the interaction between the compound and its target leads to the observed cellular phenotype.

Workflow:

-

Confirm Downstream Signaling: Once a target is validated (e.g., Kinase X), investigate the immediate downstream signaling events. For a kinase, this would involve measuring the phosphorylation status of its known substrates by Western blot.

-

Cellular Pathway Analysis: Use techniques like RNA-seq or proteomics to understand the global changes in gene expression or protein abundance following compound treatment. This can reveal the broader cellular pathways affected by target engagement.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to establish a clear link between chemical structure, target affinity, and cellular activity. A key experiment is to generate a "negative control" compound—a structurally similar molecule that is inactive against the target—and show that it does not produce the cellular phenotype.

The following diagram illustrates the overall logic flow from initial screening to mechanistic understanding.

Caption: Integrated Target Identification and Validation Workflow.

Conclusion

The exploration of this compound offers a compelling opportunity to discover novel biological mechanisms and potentially new therapeutic avenues. While its specific targets are currently unknown, its pyrazole core provides a strong rationale for investigating its activity against well-established target families, particularly protein kinases. The systematic, multi-faceted approach outlined in this guide—combining unbiased phenotypic screening with hypothesis-driven biochemical assays, and culminating in rigorous cellular target engagement and mechanistic studies—provides a robust framework for success. By adhering to these principles of scientific integrity and logical progression, researchers can effectively deorphan this compound and unlock its full therapeutic potential.

References

-

Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central URL: [Link]

-

Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]

-

Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]

-

Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL: [Link]

-

Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC Source: PubMed Central URL: [Link]

-

Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Current status of pyrazole and its biological activities - PMC Source: PubMed Central URL: [Link]

-

Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: ResearchGate URL: [Link]

-

Title: Recently Reported Biological Activities of Pyrazole Compounds | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate Source: PubMed Central URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core and the Significance of the 1-(tert-butyl) Moiety

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The pyrazole scaffold's prevalence in marketed drugs is a testament to its versatility and favorable drug-like properties. It can act as a bioisostere for an aryl ring, enhancing solubility and lipophilicity, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets.[3]

This guide focuses on a particularly valuable building block: Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate . The strategic incorporation of a tert-butyl group at the N1 position of the pyrazole ring is a deliberate design choice aimed at overcoming common challenges in drug development. The bulky tert-butyl group can serve as a steric shield, enhancing the metabolic stability of the molecule by preventing enzymatic degradation.[4][5] This modification can lead to improved pharmacokinetic profiles, such as a longer half-life and better oral bioavailability. Furthermore, the tert-butyl group can occupy specific hydrophobic pockets in target proteins, contributing to increased potency and selectivity.[6] The ethyl carboxylate at the C4 position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document will provide a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of the this compound scaffold, equipping researchers with the knowledge to effectively utilize this promising core in their drug discovery programs.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and tert-butylhydrazine. A general and adaptable protocol is presented below, based on established methods for the synthesis of related pyrazole-4-carboxylates.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent)

-

tert-Butylhydrazine hydrochloride

-

Sodium bicarbonate or other suitable base

-

Ethanol (absolute)

-

Dichloromethane

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxopropanoate in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add tert-butylhydrazine hydrochloride followed by the portion-wise addition of a base such as sodium bicarbonate. The base is crucial to neutralize the hydrochloride salt and facilitate the reaction.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving the reactants and facilitating the cyclocondensation reaction.

-

Reflux Conditions: The elevated temperature increases the reaction rate, ensuring a reasonable reaction time.

-

Base: The use of a mild base like sodium bicarbonate is sufficient to deprotonate the hydrazine salt without causing unwanted side reactions.

-

Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound core is an exemplary scaffold for the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. The pyrazole moiety is a well-established hinge-binding motif in many kinase inhibitors.[6]

Kinase Inhibition: A Privileged Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold has been instrumental in the development of numerous kinase inhibitors.[6] The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

The 1-(tert-butyl) substituent on the pyrazole ring can enhance the inhibitor's selectivity and potency by occupying a hydrophobic pocket adjacent to the ATP-binding site. This strategic placement can also improve metabolic stability, a crucial parameter for orally administered drugs.[4][6] The ethyl carboxylate at the C4 position serves as a versatile attachment point for introducing various functionalities to explore the solvent-exposed region of the kinase, allowing for the fine-tuning of potency and pharmacokinetic properties.

Below is a diagram illustrating the general binding mode of a 1-substituted pyrazole-4-carboxamide inhibitor within a kinase active site.

Caption: Generalized binding mode of a 1-tert-butyl pyrazole inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively published, we can extrapolate from related pyrazole-based inhibitors. The following table summarizes general SAR trends for this class of compounds.

| Position of Modification | Moiety | General Effect on Activity | Rationale |

| N1 | Bulky alkyl (e.g., tert-butyl) | Increased potency and selectivity | Fills a hydrophobic pocket and can improve metabolic stability.[6] |

| Small alkyl (e.g., methyl) | Variable, often lower potency | May not optimally fill the hydrophobic pocket. | |

| C4 | Amide linkage | Often essential for activity | Forms key hydrogen bonds with the target protein.[8] |

| Varied substituents on the amide | Modulates potency and solubility | Interacts with the solvent-exposed region, allowing for property optimization. | |

| C3/C5 | Small substituents | Generally well-tolerated | Can be modified to fine-tune electronic properties and steric interactions. |

Future Perspectives and Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its inherent drug-like properties, coupled with the strategic placement of the tert-butyl group to enhance metabolic stability and target engagement, make it an attractive core for medicinal chemists. The synthetic accessibility of this scaffold further enhances its utility in drug discovery campaigns.

Future research efforts should focus on the systematic exploration of derivatives of this core against a range of biological targets, particularly protein kinases implicated in cancer and inflammatory diseases. Detailed SAR studies, guided by computational modeling, will be instrumental in unlocking the full potential of this versatile scaffold. The continued investigation of the this compound core is poised to yield novel drug candidates with improved efficacy and safety profiles.

References

- Faria, J. V., et al. (2017). Pyrazole and its derivatives: An excellent N-hetrocycle with wide range of biological applications. Journal of Chemical and Pharmaceutical Research, 9(5), 132-153.

-

Jubilant Ingrevia. (n.d.). Ethyl-1H-pyrazole-4- carboxylate. Retrieved from [Link]

- Romeo, G., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(9), 1083.

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

- Lombardo, L. J., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 965–969.

- Di Martino, R. M. C., et al. (2017). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. MedChemComm, 8(3), 639–645.

- Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228.

- G., Achaiah, et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5656-5668.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

- Loidl, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 15003.

- Ghorab, M. M., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(8), 834-841.

- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638333.

- Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1307-1331.

-

Chemical Synthesis Database. (n.d.). ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

-

PlumX. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

- MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). International Journal of Molecular Sciences, 24(10), 8683.

- Khanam, H., et al. (2020).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. jocpr.com [jocpr.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Core: A Legacy of Discovery and a Frontier of Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Ring with Profound Impact

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the enduring versatility and therapeutic significance of the pyrazole ring. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural adaptability have enabled the development of a remarkable array of therapeutic agents, tackling ailments from inflammation and pain to cancer and infectious diseases. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyrazole-based compounds, offering field-proven insights for the contemporary researcher. We will delve into the foundational discoveries that ignited the field, trace the development of key synthetic methodologies, and examine the structure-activity relationships that have culminated in blockbuster drugs and promising clinical candidates.

I. Genesis of a Scaffold: The Pioneering Era of Pyrazole Chemistry

The story of pyrazole begins in the late 19th century, a period of fervent exploration in organic chemistry. It was the German chemist Ludwig Knorr who, in 1883, first synthesized a pyrazole derivative.[1][2] While attempting to prepare a quinoline derivative, Knorr serendipitously discovered that the reaction of ethyl acetoacetate with phenylhydrazine yielded a novel compound he named 1-phenyl-3-methyl-5-pyrazolone.[1] This discovery was not merely a synthetic footnote; it laid the groundwork for a new class of heterocyclic compounds. Knorr aptly named the nucleus "pyrazole," signifying its origin from pyrrole with a nitrogen atom replacing a carbon.[1]

Shortly after Knorr's initial synthesis of a derivative, the parent pyrazole ring itself was first synthesized in 1889 by Edward Buchner .[3] These foundational discoveries opened the floodgates for the exploration of pyrazole chemistry. The early 20th century saw a systematic investigation into the properties and reactivity of this novel ring system.

II. The Knorr Synthesis and the Diversification of Synthetic Routes

The method that started it all, the reaction of a 1,3-dicarbonyl compound with a hydrazine, became known as the Knorr pyrazole synthesis .[4][5] This robust and versatile reaction remains a cornerstone of pyrazole synthesis to this day.[6][7] The fundamental mechanism involves the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8]

However, the inherent reactivity of the substrates in the Knorr synthesis can lead to challenges in controlling regioselectivity, often resulting in a mixture of isomers.[7][9] This limitation spurred the development of a multitude of alternative and complementary synthetic strategies over the decades, each offering unique advantages in terms of yield, regiocontrol, and substrate scope.

Key Synthetic Methodologies for the Pyrazole Core:

| Synthetic Strategy | Description | Key Advantages |

| Knorr Synthesis | Condensation of 1,3-dicarbonyl compounds (or their synthetic equivalents) with hydrazines.[6] | Readily available starting materials, straightforward procedure.[9] |

| Reaction with α,β-Unsaturated Carbonyls | Cyclocondensation of hydrazines with α,β-unsaturated aldehydes and ketones (chalcones).[9][10] | Access to a wide variety of substituted pyrazoles.[10] |

| [3+2] Cycloaddition Reactions | Reaction of 1,3-dipoles, such as diazo compounds, with alkynes or alkenes.[11] | High degree of regiochemical control. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form the pyrazole ring.[1] | Increased efficiency, reduced waste, and operational simplicity.[1] |